molecular formula C19H18N4O3 B5636387 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5636387
M. Wt: 350.4 g/mol
InChI Key: FMLVZOCBBCYUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves complex reactions aiming to introduce specific functional groups that confer desired properties. For example, the synthesis of N-substituted imidazolylbenzamides has been explored for their potential in cardiac electrophysiological activity, utilizing various substituents to achieve selective class III electrophysiological activity (Morgan et al., 1990). These synthetic pathways offer insights into the methodologies that might be applied to the synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, focusing on the precise addition of functional groups to achieve desired chemical structures and properties.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been elucidated through techniques such as X-ray diffraction. These studies reveal the intricate arrangements of atoms and the spatial configuration of molecules, which are critical for understanding their reactivity and interaction with biological systems. For instance, the crystal structure of related compounds provides valuable information on the potential molecular geometry and intermolecular interactions of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide are influenced by their molecular structure. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, based on the functional groups present in their structure. For example, research into the synthesis and reactivity of N-substituted derivatives of 1,2,4-triazole demonstrates the versatility of these compounds in chemical transformations (Vardanyan et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. General safety information for benzamide derivatives indicates that they may be harmful if swallowed .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(14-4-3-5-15(10-14)23-12-21-22-13-23)20-9-8-16-11-25-17-6-1-2-7-18(17)26-16/h1-7,10,12-13,16H,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLVZOCBBCYUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCNC(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

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